Cas no 1096446-08-0 (1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid)

1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid
- 1-[(diethylcarbamoyl)methyl]pyrrolidine-2-carboxylic acid
- 1-(2-(diethylamino)-2-oxoethyl)pyrrolidine-2-carboxylic acid
- (2-(Diethylamino)-2-oxoethyl)proline
- L-Proline, 1-[2-(diethylamino)-2-oxoethyl]-
- 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid
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- MDL: MFCD08445002
- Inchi: 1S/C11H20N2O3/c1-3-12(4-2)10(14)8-13-7-5-6-9(13)11(15)16/h9H,3-8H2,1-2H3,(H,15,16)
- InChI Key: GPDMWMMPIMLFHH-UHFFFAOYSA-N
- SMILES: OC(C1CCCN1CC(N(CC)CC)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 264
- Topological Polar Surface Area: 60.8
- XLogP3: -1.6
1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-86876-0.25g |
1-[(diethylcarbamoyl)methyl]pyrrolidine-2-carboxylic acid |
1096446-08-0 | 0.25g |
$381.0 | 2023-09-02 | ||
Enamine | EN300-86876-5.0g |
1-[(diethylcarbamoyl)methyl]pyrrolidine-2-carboxylic acid |
1096446-08-0 | 5.0g |
$2110.0 | 2023-02-11 | ||
Enamine | EN300-86876-1.0g |
1-[(diethylcarbamoyl)methyl]pyrrolidine-2-carboxylic acid |
1096446-08-0 | 1.0g |
$727.0 | 2023-02-11 | ||
Enamine | EN300-86876-10.0g |
1-[(diethylcarbamoyl)methyl]pyrrolidine-2-carboxylic acid |
1096446-08-0 | 10.0g |
$3130.0 | 2023-02-11 | ||
Enamine | EN300-86876-10g |
1-[(diethylcarbamoyl)methyl]pyrrolidine-2-carboxylic acid |
1096446-08-0 | 10g |
$1778.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362388-50mg |
(2-(Diethylamino)-2-oxoethyl)proline |
1096446-08-0 | 98% | 50mg |
¥15422.00 | 2024-08-09 | |
Enamine | EN300-86876-0.1g |
1-[(diethylcarbamoyl)methyl]pyrrolidine-2-carboxylic acid |
1096446-08-0 | 0.1g |
$364.0 | 2023-09-02 | ||
Enamine | EN300-86876-2.5g |
1-[(diethylcarbamoyl)methyl]pyrrolidine-2-carboxylic acid |
1096446-08-0 | 2.5g |
$810.0 | 2023-09-02 | ||
Enamine | EN300-86876-5g |
1-[(diethylcarbamoyl)methyl]pyrrolidine-2-carboxylic acid |
1096446-08-0 | 5g |
$1199.0 | 2023-09-02 | ||
Enamine | EN300-86876-1g |
1-[(diethylcarbamoyl)methyl]pyrrolidine-2-carboxylic acid |
1096446-08-0 | 1g |
$414.0 | 2023-09-02 |
1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid Related Literature
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
Additional information on 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid
Professional Introduction to 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic Acid (CAS No. 1096446-08-0)
1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid, identified by the CAS number 1096446-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrrolidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The molecular structure of 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid consists of a pyrrolidine ring substituted with a diethylcarbamoyl group at the 1-position and a carboxylic acid moiety at the 2-position. This configuration imparts distinct chemical properties that facilitate its role as a building block in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups within the molecule allows for versatile functionalization, making it an attractive candidate for further derivatization and exploration of its pharmacological potential.
In recent years, there has been growing interest in exploring the therapeutic applications of pyrrolidine derivatives due to their reported biological activities. Studies have indicated that compounds containing the pyrrolidine scaffold exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties. The specific modifications present in 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid may contribute to its unique interaction with biological targets, potentially leading to novel therapeutic interventions.
One of the most compelling aspects of 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid is its utility as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop new drug candidates targeting various diseases, including neurological disorders and chronic inflammatory conditions. The ability to modify the structure of 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid allows chemists to fine-tune its pharmacokinetic and pharmacodynamic properties, optimizing its efficacy and safety profiles.
The synthesis of 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide opportunities for scalability, which is crucial for industrial applications in pharmaceutical manufacturing.
Evaluation of the biological activity of 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid has revealed promising results in preclinical studies. Researchers have observed significant interactions with various biological pathways, suggesting its potential as a lead compound for further development. For instance, preliminary data indicate that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammation and pain signaling, making them attractive candidates for treating conditions such as arthritis and neuropathic pain.
The role of computational chemistry and molecular modeling has been instrumental in understanding the binding mechanisms of 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid with biological targets. These studies have provided insights into how structural modifications can influence receptor binding affinity and specificity, guiding the design of more potent and selective drug analogs. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce the time required to bring new therapeutics to market.
The future prospects for 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid are vast, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic chemistry continue to unlock new possibilities for functionalizing this compound, enabling the development of next-generation pharmaceuticals with improved efficacy and reduced side effects. As our understanding of molecular interactions deepens, compounds like 1-(diethylcarbamoyl)methylpyrrolidine-2-carboxylic acid are poised to play a pivotal role in addressing unmet medical needs.
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